molecular formula C15H16BrN5O2 B2643702 [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone CAS No. 2379977-29-2

[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone

Número de catálogo: B2643702
Número CAS: 2379977-29-2
Peso molecular: 378.23
Clave InChI: OOYNJKMJGGQMKV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone, also known as BPO-27, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.

Mecanismo De Acción

[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone inhibits the activity of a protein called focal adhesion kinase (FAK), which is involved in cell signaling pathways that regulate cell growth, survival, and migration. By inhibiting FAK, this compound disrupts these signaling pathways and leads to the inhibition of cancer cell growth and migration.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good bioavailability in preclinical studies. It has also been shown to inhibit the growth of cancer cells in mouse models of breast and colon cancer. In addition, this compound has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone in lab experiments is its specificity for FAK inhibition, which allows for the study of FAK signaling pathways in cancer cells. However, one limitation is that this compound has not yet been studied extensively in clinical trials, and more research is needed to determine its safety and effectiveness in humans.

Direcciones Futuras

For research on [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone include studying its effectiveness in combination with other cancer treatments, such as immunotherapy. In addition, further preclinical studies are needed to determine the optimal dosage and treatment schedule for this compound in different types of cancer. Finally, clinical trials are needed to determine the safety and effectiveness of this compound in humans.

Métodos De Síntesis

[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone was synthesized using a one-pot reaction method. The starting materials were 2,6-dibromopyridine, 2-bromo-5-nitropyrimidine, and 1-(piperidin-1-yl)piperidine. The reaction was carried out in the presence of a palladium catalyst, a base, and a ligand. The final product was obtained after purification by column chromatography.

Aplicaciones Científicas De Investigación

[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone has been studied extensively for its potential as a cancer therapeutic. It has been shown to inhibit the growth of multiple types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes for the spread of cancer.

Propiedades

IUPAC Name

[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN5O2/c16-12-6-19-15(20-7-12)23-10-11-2-1-5-21(9-11)14(22)13-8-17-3-4-18-13/h3-4,6-8,11H,1-2,5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYNJKMJGGQMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC=CN=C2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.